4,4'-Di(but-3-en-1-yl)-1,1'-biphenyl
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
117713-01-6 |
|---|---|
Molecular Formula |
C20H22 |
Molecular Weight |
262.4 g/mol |
IUPAC Name |
1-but-3-enyl-4-(4-but-3-enylphenyl)benzene |
InChI |
InChI=1S/C20H22/c1-3-5-7-17-9-13-19(14-10-17)20-15-11-18(12-16-20)8-6-4-2/h3-4,9-16H,1-2,5-8H2 |
InChI Key |
KBULDWNZTOYMAQ-UHFFFAOYSA-N |
Canonical SMILES |
C=CCCC1=CC=C(C=C1)C2=CC=C(C=C2)CCC=C |
Origin of Product |
United States |
Synthetic Methodologies for 4,4 Di but 3 En 1 Yl 1,1 Biphenyl and Its Precursors
Strategic Retrosynthesis of the Di(but-3-en-1-yl)-1,1'-biphenyl Framework
Retrosynthetic analysis is a technique for planning a synthesis by deconstructing the target molecule into simpler, commercially available starting materials. airitilibrary.comamazonaws.com For a symmetrical molecule like 4,4'-di(but-3-en-1-yl)-1,1'-biphenyl, the most logical retrosynthetic disconnection is the central carbon-carbon single bond connecting the two phenyl rings. This simplifies the target molecule into two identical ten-carbon fragments.
This primary disconnection suggests two main synthetic approaches:
Homocoupling: The coupling of two molecules of a single precursor, such as a 4-(but-3-en-1-yl)phenyl halide.
Cross-coupling: The reaction between two different precursors derived from the same 4-(but-3-en-1-yl)benzene framework, such as the reaction between a 4-(but-3-en-1-yl)phenyl halide and a 4-(but-3-en-1-yl)phenyl organometallic reagent.
A secondary disconnection can be made at the bond between the phenyl ring and the butenyl side chain. This would involve forming the biphenyl (B1667301) core first (e.g., 4,4'-dibromobiphenyl) and then introducing the but-3-en-1-yl side chains. However, the outline's focus is on the formation of the biphenyl framework itself, making the first disconnection the primary strategic consideration for the following methodologies.
Carbon-Carbon Coupling Reactions for Biphenyl Formation
The formation of the biphenyl scaffold is most effectively achieved through transition metal-catalyzed cross-coupling reactions. researchgate.net These methods have become foundational in modern organic synthesis due to their efficiency and reliability.
Palladium-Catalyzed Cross-Coupling Approachesrsc.orgresearchgate.netacs.orgorgsyn.orgwikipedia.org
Palladium catalysis is the cornerstone for many biaryl syntheses, offering mild conditions and high functional group tolerance. mdpi.com
The Suzuki-Miyaura coupling is one of the most versatile and widely used methods for C-C bond formation, involving the reaction of an organoboron compound with an organic halide or triflate. nih.gov For the synthesis of this compound, this could involve the coupling of a 4-(but-3-en-1-yl)phenylboronic acid or its ester with a 4-(but-3-en-1-yl)phenyl halide. The reaction is prized for its use of stable, low-toxicity organoboron reagents and its tolerance for a wide array of functional groups, including the terminal alkene of the butenyl side chain. nih.gov
The catalytic cycle typically involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by transmetalation with the organoboron species (activated by a base), and concluding with reductive elimination to yield the biphenyl product and regenerate the Pd(0) catalyst. rsc.org
Table 1: Representative Conditions for Suzuki-Miyaura Coupling for Biaryl Synthesis
| Aryl Halide Partner | Organoboron Partner | Catalyst System | Base | Solvent | Yield |
|---|---|---|---|---|---|
| Aryl Bromides/Iodides | Arylboronic Acids | Pd(PPh3)4 (3 mol%) | Na2CO3 | Toluene/Ethanol/Water | Good to Excellent gre.ac.uk |
| Aryl Bromides | Arylboronic Acids | Pd/C | K2CO3 | Ethanol/Water | High researchgate.net |
| Aryl Chlorides | Arylboronic Acids | Pd(OAc)2 / SPhos | K3PO4 | Toluene/Water | High nih.gov |
| Aryl Bromides | Arylboronic Acid Pinacol Esters | Pd(dppf)Cl2 | K3PO4 | Dioxane/Water | Good to Excellent rsc.org |
Negishi Coupling involves the reaction of an organozinc reagent with an organic halide, catalyzed by a nickel or palladium complex. wikipedia.orgorganic-chemistry.org This method is highly effective due to the high reactivity of organozinc compounds, often allowing for milder reaction conditions and faster reaction times. rsc.org To synthesize the target molecule, a 4-(but-3-en-1-yl)phenylzinc halide could be coupled with a 4-(but-3-en-1-yl)phenyl halide. The reaction tolerates a broad range of functional groups and is known for forming bonds between sp², sp³, and sp carbon atoms. wikipedia.orgnih.gov
Kumada Coupling was one of the first transition-metal-catalyzed cross-coupling reactions developed and utilizes a Grignard reagent (organomagnesium) with an organic halide. wikipedia.orgorganic-chemistry.org It is a powerful and economical method, particularly for synthesizing unsymmetrical biaryls. organic-chemistry.orgresearchgate.net The synthesis of this compound could be achieved by coupling (4-(but-3-en-1-yl)phenyl)magnesium bromide with 4-bromo-1-(but-3-en-1-yl)benzene, typically using a nickel or palladium catalyst with phosphine (B1218219) ligands. wikipedia.orgslideshare.net A key limitation is the high reactivity of Grignard reagents, which restricts the presence of sensitive functional groups (e.g., acidic protons) in the substrates. organic-chemistry.org
Table 2: Comparison of Negishi and Kumada Coupling for Biaryl Synthesis
| Coupling Method | Organometallic Reagent | Typical Catalysts | Key Advantages | Key Limitations |
|---|---|---|---|---|
| Negishi | Organozinc (R-ZnX) | Pd(PPh3)4, Ni(acac)2wikipedia.org | High reactivity, broad functional group tolerance wikipedia.orgorganic-chemistry.org | Organozinc reagents are moisture-sensitive. |
| Kumada | Organomagnesium (R-MgX) | Ni(dppe)Cl2, Pd(PPh3)4wikipedia.org | High reactivity, economical starting materials organic-chemistry.org | Low tolerance for acidic and electrophilic functional groups. organic-chemistry.org |
Stille Coupling utilizes an organostannane (organotin) reagent with an organic halide or pseudohalide, catalyzed by palladium. wikipedia.orgorganic-chemistry.org Organostannanes are advantageous due to their stability to air and moisture, and the reaction conditions are generally neutral and tolerant of a wide variety of functional groups. orgsyn.orgwikipedia.org The synthesis of the target biphenyl could proceed via the coupling of (4-(but-3-en-1-yl)phenyl)trialkylstannane and a 4-(but-3-en-1-yl)phenyl halide. The primary drawback of the Stille reaction is the high toxicity of organotin compounds and the difficulty in removing tin byproducts from the reaction mixture. wikipedia.orgorganic-chemistry.org
Hiyama Coupling employs an organosilane as the organometallic partner in a palladium-catalyzed cross-coupling reaction. mdpi.comorganic-chemistry.org Organosilanes are non-toxic, readily available, and environmentally benign alternatives to organostannanes and organoborons. A crucial feature of the Hiyama coupling is the requirement of an activating agent, typically a fluoride (B91410) source (e.g., TBAF) or a base, to cleave the silicon-carbon bond and facilitate transmetalation. rsc.orgorganic-chemistry.org The reaction demonstrates broad functional group compatibility. mdpi.com The synthesis could be achieved by reacting a 4-(but-3-en-1-yl)phenylsilane, such as (4-(but-3-en-1-yl)phenyl)trimethoxysilane, with a suitable aryl halide.
Table 3: Features of Stille and Hiyama Coupling for Biaryl Synthesis
| Coupling Method | Organometallic Reagent | Activator Required? | Key Advantages | Key Disadvantages |
|---|---|---|---|---|
| Stille | Organostannane (R-SnR'3) | No | Stable reagents, neutral conditions, wide functional group tolerance. wikipedia.orglibretexts.org | High toxicity of tin compounds and byproducts. wikipedia.org |
| Hiyama | Organosilane (R-SiR'3) | Yes (e.g., F-, base) organic-chemistry.org | Low toxicity, stable and accessible reagents. rsc.orgmdpi.com | Requires an activating agent, which can sometimes limit substrate scope. |
Ullmann Coupling and Homocoupling Methodologiesresearchgate.netwikipedia.org
The Ullmann reaction is a classic method for synthesizing symmetrical biaryls through the copper-mediated homocoupling of aryl halides. organic-chemistry.org This approach is particularly well-suited for the synthesis of this compound, as it would require only a single precursor: 4-bromo-1-(but-3-en-1-yl)benzene or the corresponding iodide.
Traditionally, the reaction requires harsh conditions, such as high temperatures (often >200 °C) and a stoichiometric amount of copper powder or copper bronze. organic-chemistry.org However, modern advancements have led to the development of ligand-assisted, catalytic systems that can proceed under milder conditions. nih.gov Despite these improvements, the Ullmann coupling is generally less tolerant of functional groups compared to palladium-catalyzed methods. nih.gov Nevertheless, for robust precursors, it remains a cost-effective and direct route to symmetrical biaryls. nih.gov
Friedel-Crafts Alkylation Routes
Friedel-Crafts alkylation is a foundational method for attaching alkyl groups to aromatic rings, including biphenyl. nih.govumkc.edu This electrophilic aromatic substitution reaction typically employs an alkyl halide and a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃) or ferric chloride (FeCl₃). nih.govcerritos.edu The reaction proceeds by the Lewis acid activating the alkyl halide to form a carbocation or a carbocation-like complex, which then acts as the electrophile and is attacked by the electron-rich biphenyl ring. cerritos.eduyoutube.com
For the synthesis of precursors to this compound, a Friedel-Crafts reaction could theoretically be employed using a suitable four-carbon alkylating agent. However, a significant challenge in Friedel-Crafts alkylation is the propensity for carbocation rearrangements to form more stable carbocations. cerritos.edu For instance, using 4-chloro-1-butene (B1662094) as the alkylating agent would likely lead to a mixture of products due to the rearrangement of the primary carbocation to a more stable secondary carbocation.
Another limitation is that the product of the alkylation, an alkylbiphenyl, is more nucleophilic than the starting biphenyl, which can lead to overalkylation. cerritos.edu Despite these challenges, Friedel-Crafts reactions remain a vital tool for synthesizing alkyl-substituted aromatic compounds. nih.gov For example, 4,4'-di-tert-butylbiphenyl (B167987) can be synthesized by reacting biphenyl with tert-butyl chloride in the presence of ferric chloride. nih.gov While not directly producing the but-3-en-1-yl side chain, this demonstrates the principle of dialkylating the biphenyl core at the desired 4 and 4' positions.
Installation of But-3-en-1-yl Side Chains onto Biphenyl Derivatives
The introduction of the specific but-3-en-1-yl side chains onto a pre-formed biphenyl core requires versatile and selective chemical transformations.
Olefin Metathesis Reactions (e.g., cross-metathesis)
Olefin metathesis is a powerful reaction for the formation of carbon-carbon double bonds. nih.govnih.gov Cross-metathesis, in particular, involves the reaction between two different olefins to produce new olefin products through the exchange of their alkylidene fragments. This reaction is typically catalyzed by ruthenium-based complexes, such as Grubbs catalysts.
To synthesize this compound, a potential strategy would involve the cross-metathesis of a biphenyl derivative containing a terminal alkene, such as 4,4'-divinylbiphenyl, with an excess of a simple olefin like ethylene (B1197577). However, a more direct approach might involve a biphenyl precursor with a different chain length that can be modified. The high functional group tolerance of modern olefin metathesis catalysts makes this a viable strategy, even in complex molecular architectures. nih.govbeilstein-journals.org The reaction mechanism involves a series of [2+2] cycloaddition and cycloreversion steps via a metallacyclobutane intermediate. beilstein-journals.org
| Reaction Type | Reactants | Catalyst | Product | Key Features |
| Cross-Metathesis | 4,4'-Divinylbiphenyl, Ethylene | Grubbs Catalyst | This compound | C-C double bond formation |
| Cross-Metathesis | 4,4'-Diallylbiphenyl, Ethylene | Grubbs Catalyst | This compound | Chain shortening |
Alkylation and Wittig-type Reactions for Alkene Formation
Classical carbon-carbon bond-forming reactions provide alternative routes to install the but-3-en-1-yl side chains.
Alkylation Reactions: One approach involves the coupling of a biphenyl derivative with a suitable four-carbon chain. For example, a Grignard reagent prepared from 4,4'-dibromobiphenyl (B48405) could be coupled with an allyl halide, such as allyl bromide, in the presence of a suitable catalyst. Alternatively, a Grignard reagent derived from a butenyl halide could be coupled with a dihalobiphenyl. lightpublishing.cn
Wittig Reaction: The Wittig reaction is a widely used method for converting aldehydes and ketones into alkenes. wikipedia.orgorganic-chemistry.org This reaction involves the use of a phosphonium (B103445) ylide, known as a Wittig reagent. masterorganicchemistry.com For the synthesis of this compound, a plausible route would start with 4,4'-biphenyldicarboxaldehyde. This dialdehyde (B1249045) could then be reacted with a Wittig reagent prepared from allyl bromide and triphenylphosphine (B44618). The reaction proceeds through the formation of an oxaphosphetane intermediate, which then fragments to yield the desired alkene and triphenylphosphine oxide. masterorganicchemistry.comumkc.edu An advantage of the Wittig reaction is that the position of the double bond is precisely controlled, avoiding the isomeric mixtures that can be an issue with other methods. organicreactions.org
| Reaction Type | Biphenyl Precursor | Reagent(s) | Key Intermediate |
| Alkylation (Grignard) | 4,4'-Dibromobiphenyl | Mg, Allyl bromide | Biphenyl di-Grignard reagent |
| Wittig Reaction | 4,4'-Biphenyldicarboxaldehyde | Allyltriphenylphosphonium bromide, Base | Phosphonium ylide, Oxaphosphetane |
Chemo- and Regioselectivity Considerations in Synthesis
The synthesis of specifically 4,4'-disubstituted biphenyls requires careful control over regioselectivity. The functionalization of the biphenyl core is directed by the electronic properties of the substituents already present and the reaction conditions.
In electrophilic aromatic substitution reactions like Friedel-Crafts alkylation, the phenyl groups are activating and ortho-, para-directing. The substitution typically occurs at the para (4 and 4') positions due to reduced steric hindrance compared to the ortho positions. However, achieving selective disubstitution without the formation of polysubstituted byproducts can be challenging. cerritos.edu
In cross-coupling reactions, the regioselectivity is precisely controlled by the position of the leaving groups (e.g., bromine in 4,4'-dibromobiphenyl) on the precursor. This pre-functionalization strategy is a common and effective way to ensure the desired substitution pattern.
Recent advances in C-H functionalization offer new ways to selectively modify biphenyl compounds. nih.govnih.gov For example, directing groups can be used to guide a catalyst to a specific C-H bond, enabling functionalization at positions that are not easily accessible through classical electrophilic substitution. nih.govresearchgate.net While often focused on meta-functionalization, these principles can be adapted to achieve high selectivity for other positions. nih.gov Computational methods, such as Density Functional Theory (DFT), are increasingly used to understand and predict the regioselectivity of these reactions. nih.gov
Reactivity and Chemical Transformations of 4,4 Di but 3 En 1 Yl 1,1 Biphenyl
Functionalization of Terminal Alkene Moieties
Hydrotrifluoromethylchalcogenation Reactions of But-3-en-1-yl Groups
The but-3-en-1-yl groups attached to the biphenyl (B1667301) core can undergo hydrotrifluoromethylchalcogenation, a process that installs both a trifluoromethylchalcogen (SCF₃ or SeCF₃) group and a hydrogen atom across the terminal double bond. Research in this area has utilized 4-(but-3-en-1-yl)-1,1'-biphenyl (B8592203) as a model substrate to optimize and understand this transformation. The reaction of [Me₄N][SeCF₃] with the but-3-en-1-yl arene in the presence of trifluoromethanesulfonic acid (TfOH) in dichloromethane (B109758) results in the formation of the corresponding hydrotrifluoromethylselenolated product. researchgate.net
Initial optimization studies on 4-(but-3-en-1-yl)-1,1'-biphenyl found that reacting it with 1.5 equivalents of [Me₄N][SeCF₃] and 1.5 equivalents of TfOH at room temperature for 6 hours yielded the desired product, (4-([1,1'-biphenyl]-4-yl)butan-2-yl)(trifluoromethyl)selane, in 45% yield. researchgate.net Further refinement of the reaction conditions demonstrated that varying the stoichiometry could significantly improve the outcome. researchgate.net A range of but-3-en-1-ylarenes have been successfully converted into their hydrotrifluoromethylselenolated products in good yields using standardized conditions. researchgate.net
| Entry | Stoichiometry (1a : [Me₄N][SeCF₃] : TfOH) | Time (h) | Yield (%) |
|---|---|---|---|
| 1 | 1 : 1.5 : 1.5 | 6 | 45 |
| 2 | 2 : 2 : 1 | 3 | 79 |
| 3 | 1 : 1.5 : 1 | 3 | 68 |
The hydrotrifluoromethylchalcogenation of the but-3-en-1-yl groups proceeds via a Markovnikov-type addition mechanism. researchgate.net This regioselectivity is dictated by the formation of the most stable carbocation intermediate during the reaction. nih.govchemrxiv.org The process is initiated by the protonation of the terminal alkene's double bond by a strong acid like TfOH. nih.gov For an unsymmetrically substituted double bond, such as in the but-3-en-1-yl group, the proton (H⁺) adds to the carbon atom that already bears the greater number of hydrogen atoms—in this case, the terminal C4 carbon. organic-chemistry.org
This protonation results in the formation of a carbocation at the more substituted carbon (the C3 carbon), which is a more stable secondary carbocation. chemrxiv.org In the final step of the mechanism, the nucleophilic trifluoromethylselenolate anion ([SeCF₃]⁻) attacks the positively charged carbocation, leading to the formation of the final branched product where the SeCF₃ group is attached to the C3 position of the butyl chain. researchgate.netnih.gov This regioselective outcome, where the nucleophile adds to the more substituted carbon of the former double bond, is the hallmark of a Markovnikov addition. chemrxiv.org
The methodology extends beyond hydrotrifluoromethylselenolation (thiolselenation) to include related processes like hydrotrifluoromethylthiolation. The reaction involving the trifluoromethylthiolate anion ([SCF₃]⁻) proceeds under similar conditions, utilizing [Me₄N][SCF₃] as the reagent. This allows for the synthesis of the corresponding branched trifluoromethyl thioethers from but-3-en-1-ylarenes. researchgate.net The mechanism follows the same Markovnikov-type pathway, involving the formation of a secondary carbocation intermediate which is then trapped by the [SCF₃]⁻ nucleophile. The successful application of both selenium and sulfur-based reagents demonstrates the versatility of this functionalization strategy for the terminal alkene moieties of the biphenyl substrate. researchgate.net
Catalytic Diboration of Terminal Alkenes
Catalytic diboration involves the addition of a diboron (B99234) reagent, such as bis(pinacolato)diboron (B136004) (B₂(pin)₂), across a double bond. For terminal alkenes like the but-3-en-1-yl groups, the most common outcome is 1,2-diboration, where a boron group adds to each carbon of the former double bond. nih.govwashington.edu This process provides a reactive intermediate with both primary and secondary boronate esters, which can be further functionalized. washington.edu
While 1,2-addition is typical, achieving regioselective 1,1-diboration, where both boron atoms add to the same carbon, is a significant synthetic challenge. This transformation is less common and generally requires specific catalytic systems to control the regioselectivity. Catalyst-controlled 1,1-arylboration reactions have been developed for activated alkenes, such as α-alkyl alkenyl arenes. nih.gov In some cases, this selectivity is achieved through a reaction cascade involving β-hydride elimination from a metal-alkyl intermediate followed by a reinsertion step that ultimately places both functional groups at the terminal position. nih.govacs.org More recently, nickel-catalyzed methods have been developed that achieve intermolecular 1,1-arylboration of unactivated terminal alkenes, demonstrating that high regioselectivity can be achieved through catalyst design rather than substrate-directing groups. researchgate.net
The but-3-en-1-yl groups on the biphenyl substrate are classified as unactivated terminal alkenes. They are separated from the aromatic ring by an ethylene (B1197577) linker, preventing electronic conjugation that would activate the double bond (as seen in styrene (B11656) derivatives). This non-conjugated nature is a critical factor in their reactivity.
For substrates of this type, achieving a selective 1,1-diboration is challenging. Most catalytic systems, including those based on platinum or rhodium, strongly favor the 1,2-diboration pathway for terminal alkenes. washington.eduillinois.edu While methods for the 1,1-difunctionalization (e.g., 1,1-arylboration or 1,1-aminoborylation) of unactivated olefins are emerging, they represent a specialized area of catalysis. researchgate.netacs.org A significant limitation is the potential for competing side reactions, such as β-hydride elimination, which can lead to monoborated byproducts instead of the desired diborated product. illinois.edu The development of catalysts that can selectively promote 1,1-diboration on simple, unactivated alkyl-substituted terminal alkenes without the influence of directing groups or electronic bias remains an area of active research. Therefore, while the but-3-en-1-yl substrates are suitable for the well-established 1,2-diboration, their application in regioselective 1,1-diboration is not yet a routine transformation and would likely require highly specialized catalytic conditions.
Hydrosilylation and Hydroamination of Alkene Groups
The terminal double bonds in 4,4'-Di(but-3-en-1-yl)-1,1'-biphenyl are amenable to hydrosilylation and hydroamination reactions, which introduce silicon-containing and nitrogen-containing functionalities, respectively. These transformations are typically catalyzed by transition metal complexes and are fundamental in synthetic organic chemistry for the creation of new carbon-heteroatom bonds.
Hydrosilylation
Hydrosilylation involves the addition of a silicon-hydrogen bond across the double bond of the butenyl group. This reaction is a highly efficient method for the synthesis of organosilicon compounds. While specific studies on the hydrosilylation of this compound are not extensively documented, the reactivity of terminal alkenes in the presence of various catalysts is well-established. Catalysts based on platinum, rhodium, and ruthenium are commonly employed for this transformation. sigmaaldrich.commdpi.com The regioselectivity of the addition (i.e., Markovnikov vs. anti-Markovnikov) can often be controlled by the choice of catalyst and reaction conditions. For terminal alkenes, anti-Markovnikov addition is frequently observed, leading to the formation of a terminal silyl (B83357) group.
The general reaction can be represented as follows:
A variety of silanes, such as triethoxysilane, trichlorosilane, and various alkylsilanes, can be utilized, providing access to a diverse range of silylated biphenyl derivatives. These products can serve as intermediates for further functionalization or as building blocks for silicon-containing polymers.
Hydroamination
Hydroamination, the addition of an N-H bond across a carbon-carbon double bond, is an atom-economical method for the synthesis of amines. nih.govnih.gov The terminal alkene groups of this compound can undergo hydroamination with primary or secondary amines in the presence of suitable catalysts, typically based on late transition metals or lanthanides. acs.orgfrontiersin.org The reaction can proceed with either Markovnikov or anti-Markovnikov selectivity, depending on the catalytic system employed. acs.org For unactivated terminal alkenes, achieving high regioselectivity can be challenging, often requiring specific catalyst designs. nih.govnih.gov
The general scheme for the hydroamination is:
Biphenyl-(CH2)2-CH=CH2 --(Mn(I) catalyst)--> Biphenyl-CH2-CH=CH-CH3
Spectroscopic Characterization and Advanced Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
Detailed experimental ¹H and ¹³C NMR data for 4,4'-Di(but-3-en-1-yl)-1,1'-biphenyl have not been reported in peer-reviewed literature. Structural confirmation of this compound would typically rely on the analysis of chemical shifts, coupling constants, and signal integrations in its NMR spectra.
¹H NMR Data Analysis and Chemical Shift Assignment
No published data available.
¹³C NMR Data Interpretation for Carbon Framework
No published data available.
Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY)
No published data available.
Vibrational Spectroscopy for Functional Group Identification
Fourier Transform Infrared (FT-IR) Spectroscopy
No published data available.
High-Resolution Mass Spectrometry (HRMS)
No published data available.
Single-Crystal X-ray Diffraction (SC-XRD) for Solid-State Structure
Specific single-crystal X-ray diffraction data for this compound are not available in the reviewed literature. However, the solid-state structure can be reliably inferred from the extensive crystallographic studies of similarly 4,4'-disubstituted biphenyl (B1667301) compounds. nih.govuky.edunih.gov
A defining structural feature of the biphenyl system is the torsion angle (dihedral angle) between the planes of the two phenyl rings. In the solid state, biphenyl itself is planar, but substitution at the ortho positions leads to a twisted conformation due to steric hindrance. Even with substitution at the para positions, as in the target molecule, a non-planar (twisted) conformation is typically observed in the crystal lattice. uky.edunih.gov This twisting arises from a balance between intramolecular steric effects and intermolecular packing forces. nih.gov
For example, the crystal structure of 4,4'-diethynylbiphenyl (B1353978) shows that the two benzene (B151609) rings are inclined to one another at angles ranging from 24.07° to 46.88° in the four unique molecules within the asymmetric unit. nih.gov Similarly, 4,4'-bis[3-(piperidin-1-yl)prop-1-yn-1-yl]-1,1'-biphenyl adopts a twisted conformation with a dihedral angle of 25.93°. nih.gov
Table 2: Typical Crystallographic Parameters for 4,4'-Disubstituted Biphenyl Analogs
| Compound | Crystal System | Space Group | Dihedral Angle (°) | Reference |
| 4,4'-Diethynylbiphenyl | Monoclinic | P2₁/c | 24.07 - 46.88 | nih.gov |
| 4,4'-Dimethoxy-1,1'-biphenyl | Monoclinic | Pbca | Not specified | |
| 4,4'-Bis[3-(piperidin-1-yl)prop-1-yn-1-yl]-1,1'-biphenyl | - | - | 25.93 | nih.gov |
Ultraviolet-Visible (UV-Vis) Spectroscopy
The electronic absorption spectrum of this compound is expected to be dominated by the biphenyl chromophore. researchgate.net Unsubstituted biphenyl in solution exhibits a strong, characteristic absorption band (the K-band) around 250 nm, which is attributed to a π→π* transition involving the conjugated system of the two phenyl rings. spcmc.ac.in
The but-3-en-1-yl substituents are not in conjugation with the biphenyl π-system because they are separated by a saturated C-C single bond. Therefore, they are expected to have a minimal effect on the position of the main absorption maximum (λ_max). Alkyl groups typically induce a small bathochromic (red) shift of a few nanometers. acs.org
The intensity and exact wavelength of the absorption are sensitive to the dihedral angle between the phenyl rings. As the rings twist out of planarity, the extent of π-conjugation decreases, leading to a hypsochromic (blue) shift and a decrease in molar absorptivity (ε). nih.gov
Thus, this compound is predicted to display a UV-Vis spectrum very similar to that of biphenyl or other 4,4'-dialkylbiphenyls, with a strong absorption maximum in the region of 250-260 nm.
Table 3: Typical UV-Vis Absorption Data for Biphenyl Derivatives
| Compound | λ_max (nm) | Solvent | Comments | Reference |
| Biphenyl | ~252 | Ethanol | Characteristic K-band of the conjugated system. | spcmc.ac.in |
| Chlorinated Biphenyls | 268-302 | Not specified | Substitution shifts the absorption wavelength. nih.gov | nih.gov |
| Donor-Acceptor Biphenyls | Varies | PBS | Wavelength depends heavily on substituents. | researchgate.net |
Theoretical and Computational Chemistry Investigations
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a robust framework for investigating the electronic structure and properties of molecules. By approximating the many-body electronic Schrödinger equation, DFT allows for accurate predictions of molecular geometries, energies, and a host of other chemical properties. For 4,4'-Di(but-3-en-1-yl)-1,1'-biphenyl, DFT calculations are typically performed using functionals like B3LYP in conjunction with basis sets such as 6-311G++(d,p) to achieve a balance between computational cost and accuracy. scivisionpub.com
DFT calculations are instrumental in determining the most stable three-dimensional arrangement of atoms in a molecule. The key structural feature of the biphenyl (B1667301) core is the dihedral angle between the two phenyl rings. In the gas phase, biphenyl itself adopts a twisted conformation with a dihedral angle of approximately 44°, a compromise between conjugative stabilization (favoring planarity) and steric hindrance between ortho-hydrogens (favoring a twisted structure). scivisionpub.com For this compound, DFT optimization would likely predict a similar twisted conformation for the central biphenyl unit. rsc.orgnih.gov
Table 1: Predicted Geometrical Parameters for this compound (DFT/B3LYP) Note: These are representative values based on DFT calculations of similar substituted biphenyls. Actual values may vary.
| Parameter | Bond/Angle | Predicted Value |
| Bond Lengths (Å) | ||
| Biphenyl C-C (inter-ring) | 1.49 | |
| Aromatic C-C | 1.39 - 1.41 | |
| Aromatic C-H | 1.08 | |
| C(aromatic)-C(alkyl) | 1.51 | |
| Alkyl C-C | 1.53 - 1.54 | |
| Alkyl C=C | 1.34 | |
| Bond Angles (°) | ||
| Aromatic C-C-C | ~120 | |
| C(aromatic)-C(alkyl)-C(alkyl) | 112 | |
| Alkyl C-C=C | 125 | |
| Dihedral Angles (°) | ||
| Phenyl-Phenyl | ~45 |
The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's electronic behavior. The energy of the HOMO relates to the ionization potential (the ability to donate an electron), while the LUMO energy relates to the electron affinity (the ability to accept an electron). The HOMO-LUMO energy gap (ΔE) is a key indicator of a molecule's kinetic stability and chemical reactivity; a large gap suggests high stability, whereas a small gap indicates higher reactivity. researchgate.net
For this compound, the HOMO is expected to be a π-orbital distributed across the conjugated biphenyl core. The LUMO is likely to be a π*-orbital, also located on the aromatic system. The butenyl side chains, being electronically isolated from the π-system by the saturated carbon atoms, are not expected to contribute significantly to the frontier orbitals. The analysis of these orbitals helps in predicting the sites for electrophilic and nucleophilic attack. researchgate.netdergipark.org.tr
Table 2: Predicted Quantum Chemical Parameters (DFT) Note: Values are illustrative and based on calculations of analogous aromatic compounds.
| Parameter | Definition | Predicted Value (eV) |
| EHOMO | Energy of the Highest Occupied Molecular Orbital | -5.5 to -6.0 |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -0.9 to -1.5 |
| Energy Gap (ΔE) | ELUMO - EHOMO | 4.0 to 5.1 |
| Ionization Potential (I) | -EHOMO | 5.5 to 6.0 |
| Electron Affinity (A) | -ELUMO | 0.9 to 1.5 |
| Hardness (η) | (I - A) / 2 | 2.0 to 2.55 |
| Softness (S) | 1 / (2η) | 0.19 to 0.25 |
Computational methods can accurately predict various spectroscopic properties, which is invaluable for structure verification and interpretation of experimental data.
NMR Chemical Shifts: The Gauge-Invariant Atomic Orbital (GIAO) method, used in conjunction with DFT, is a reliable approach for predicting ¹H and ¹³C NMR chemical shifts. bg.ac.rs For this compound, calculations would predict distinct signals for the aromatic protons of the biphenyl core, as well as separate signals for the aliphatic (CH₂) and vinylic (=CH and =CH₂) protons of the butenyl chains. pdx.edunih.gov
Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (GIAO/DFT) Note: Predicted shifts are relative to TMS and are approximate.
| Atom Type | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |
| Aromatic C-H | 7.2 - 7.6 | 127 - 129 |
| Aromatic C (quaternary) | - | 138 - 141 |
| Benzylic -CH₂- | 2.6 - 2.8 | 35 - 37 |
| Internal -CH₂- | 2.2 - 2.4 | 33 - 35 |
| Vinylic =CH- | 5.7 - 5.9 | 138 - 140 |
| Vinylic =CH₂ | 4.9 - 5.1 | 114 - 116 |
Vibrational Frequencies: DFT calculations can compute the harmonic vibrational frequencies corresponding to a molecule's infrared (IR) and Raman spectra. mdpi.com For the title compound, characteristic vibrational modes would include aromatic C-H stretching above 3000 cm⁻¹, aliphatic C-H stretching just below 3000 cm⁻¹, the C=C stretching of the terminal alkene group around 1640 cm⁻¹, and various aromatic ring stretching and bending modes in the 1600-1000 cm⁻¹ region. researchgate.netclinicsearchonline.org These calculated frequencies are often scaled by a small factor to better match experimental results. bg.ac.rs
UV-Vis Transitions: Time-Dependent DFT (TD-DFT) is employed to predict electronic absorption spectra. rsc.org The biphenyl core is the primary chromophore in this molecule. TD-DFT calculations would likely predict intense π → π* transitions in the UV region, characteristic of the conjugated aromatic system. sapub.orgnih.gov The presence of the alkyl substituents is expected to cause a slight bathochromic (red) shift compared to unsubstituted biphenyl.
Table 4: Predicted Electronic Transitions (TD-DFT) Note: Representative data for a substituted biphenyl system.
| Transition | Calculated λmax (nm) | Oscillator Strength (f) | Major Contribution |
| S0 → S1 | ~250 - 270 | > 0.5 | HOMO → LUMO (π → π) |
| S0 → S2 | ~210 - 230 | > 0.1 | HOMO-1 → LUMO (π → π) |
Molecular Dynamics Simulations for Conformational Flexibility
While DFT provides a static picture of a molecule's lowest-energy state, Molecular Dynamics (MD) simulations offer a view of its dynamic behavior over time. utupub.fi An MD simulation would model the movements of every atom in this compound by solving Newton's equations of motion. researchgate.net This approach is ideal for studying the conformational flexibility of the butenyl side chains and the torsional motion of the biphenyl core. nih.gov By simulating the molecule in different environments (e.g., in a vacuum or solvated in water or an organic solvent), MD can reveal how intermolecular interactions influence its preferred shapes and dynamic range, which is critical for understanding properties like solubility and permeability. unito.it
Mechanistic Studies of Catalytic Transformations on Butenyl Groups
The terminal alkene functionality of the butenyl groups serves as a reactive handle for various catalytic transformations. DFT can be a powerful tool for elucidating the mechanisms of these reactions. For instance, reactions such as olefin metathesis, hydrogenation, hydroboration-oxidation, or Heck coupling could be performed on the butenyl groups. researchgate.net Computational mechanistic studies would involve mapping the reaction coordinate by calculating the structures and energies of reactants, transition states, intermediates, and products. This allows for the determination of activation barriers and reaction thermodynamics, providing a detailed understanding of the catalytic cycle and helping to rationalize catalyst activity and selectivity. nih.govacs.org For example, a DFT study on a nickel-catalyzed carbonylation could elucidate the sequential steps of single-electron transfer, radical cyclization, and carbonyl insertion. acs.org
Prediction of Self-Assembly Behavior and Intermolecular Interactions
The way molecules arrange themselves in the solid state or in solution is governed by non-covalent intermolecular interactions. For this compound, the dominant interactions are expected to be π-π stacking between the aromatic biphenyl cores and van der Waals forces involving the flexible alkyl chains. Weaker C-H···π interactions may also play a role in stabilizing the crystal packing. mdpi.com
Computational tools like Hirshfeld surface analysis can be used to visualize and quantify these intermolecular contacts in a crystal lattice. mdpi.com Furthermore, molecular dynamics simulations of multiple molecules can predict aggregation and self-assembly behavior in solution, providing insight into how these molecules might form larger, ordered structures, which is relevant for applications in materials science and nanotechnology.
Applications in Advanced Materials and Organic Synthesis
Precursors for Polymer and Oligomer Synthesis
The presence of two terminal double bonds makes this molecule an ideal monomer for specific types of polymerization reactions, particularly those involving olefins.
As a monomer, 4,4'-Di(but-3-en-1-yl)-1,1'-biphenyl can be used to synthesize polymers where the rigid biphenyl (B1667301) unit is incorporated into the polymer backbone. The biphenyl group imparts rigidity, thermal stability, and potentially useful optoelectronic properties to the resulting macromolecule. The flexible butenyl linkages provide a degree of conformational freedom.
By copolymerizing this monomer with other α,ω-dienes, materials with a range of tunable properties can be achieved. The final properties of the copolymer—such as its glass transition temperature, crystallinity, and mechanical strength—would depend on the nature and ratio of the comonomers used. For instance, incorporating longer, more flexible diene comonomers would be expected to decrease the rigidity and increase the elasticity of the final polymer.
The most direct application of this compound in polymer synthesis is through Acyclic Diene Metathesis (ADMET) polymerization. wikipedia.orgchemeurope.com ADMET is a step-growth polycondensation reaction that connects α,ω-diene monomers, releasing a small volatile molecule, typically ethylene (B1197577), which drives the reaction to completion. wikipedia.orglibretexts.org
When subjected to an olefin metathesis catalyst, such as a Grubbs or Schrock catalyst, this compound would undergo polymerization to form a polyalkenamer containing biphenyl units in the main chain. nih.govnih.gov The reaction proceeds through the iterative formation of carbon-carbon double bonds between monomer units. nih.gov The resulting polymer would have a repeating structure with both biphenyl and alkene moieties, a class of materials known for their potential in advanced applications. The stereochemistry (cis/trans) of the newly formed double bonds in the polymer backbone can be influenced by the choice of catalyst and reaction conditions, which in turn affects the material's properties. nih.govnih.gov
Table 1: Theoretical Polymerization of this compound via ADMET
| Monomer | Polymerization Method | Catalyst Example | Byproduct | Resulting Polymer Structure |
|---|
Intermediates for the Synthesis of Complex Organic Molecules
The biphenyl core is a privileged structure in many areas of organic chemistry, including pharmaceuticals and functional materials. rsc.org The two butenyl side chains on this compound serve as reactive handles that can be transformed into a variety of other functional groups. This makes the compound a potentially valuable intermediate for the synthesis of more complex, symmetrically substituted biphenyl derivatives.
The terminal alkenes can undergo a wide range of well-established chemical transformations, including:
Oxidation: Cleavage of the double bonds can yield aldehydes or carboxylic acids.
Hydroboration-Oxidation: This two-step process can convert the terminal alkenes into primary alcohols.
Epoxidation: Reaction with a peroxy acid would form terminal epoxides, which are versatile intermediates themselves.
Hydrogenation: The double bonds can be saturated to form the corresponding 4,4'-dibutyl-1,1'-biphenyl.
Cross-Metathesis: Reaction with other alkenes in the presence of a metathesis catalyst can be used to install different functional groups at the end of the side chains. harvard.edu
These transformations allow for the elaboration of the basic biphenyl structure into more complex target molecules, demonstrating its utility as a versatile synthetic building block.
Table 2: Potential Synthetic Transformations of this compound
| Reagent(s) | Reaction Type | Product Functional Group |
|---|---|---|
| 1. O₃; 2. DMS | Ozonolysis | Aldehyde (-CHO) |
| 1. BH₃·THF; 2. H₂O₂, NaOH | Hydroboration-Oxidation | Primary Alcohol (-CH₂OH) |
| mCPBA | Epoxidation | Epoxide |
Chiral Ligands and Catalysts Development (Potential)
The molecular architecture of this compound presents a promising, yet largely unexplored, platform for the development of novel chiral ligands and catalysts. The key to this potential lies in the two terminal alkene functionalities provided by the but-3-en-1-yl side chains. These reactive sites offer a versatile entry point for the introduction of chirality and coordinating groups, which are essential for asymmetric catalysis. While direct applications of this specific compound in published literature are not prominent, its structure is analogous to other functionalized biphenyls that have been successfully converted into high-performance chiral ligands.
The biphenyl backbone itself is a privileged scaffold in asymmetric catalysis, known for inducing chirality through atropisomerism when appropriately substituted at the ortho positions. Although this compound is not substituted to exhibit inherent atropisomerism, the introduction of bulky chiral moieties on the side chains could potentially restrict rotation around the biphenyl bond, or the chiral centers on the side chains themselves could create a chiral environment around a metal center.
The development of chiral ligands from this precursor could follow several hypothetical synthetic routes, leveraging well-established chemical transformations. The terminal double bonds of the butenyl groups are particularly amenable to a variety of stereoselective reactions.
Potential Synthetic Transformations for Chiral Ligand Synthesis:
| Transformation | Reagents and Conditions | Potential Ligating Group | Resulting Chiral Moiety |
| Asymmetric Dihydroxylation | OsO₄, Chiral Ligand (e.g., (DHQ)₂PHAL), NMO | Diol | Introduction of two adjacent stereocenters |
| Asymmetric Epoxidation | m-CPBA, Chiral Catalyst (e.g., Jacobsen's catalyst) | Epoxide | Can be opened with nucleophiles to install coordinating groups |
| Hydroboration-Oxidation | BH₃·THF then H₂O₂, NaOH with a chiral borane | Hydroxyl | Can be converted to phosphinites or other coordinating groups |
| Asymmetric Aminohydroxylation | OsO₄, Chiral Ligand, Nitrogen Source (e.g., chloramine-T) | Amino alcohol | Bidentate N,O-ligand precursor |
| Asymmetric Hydrosilylation | Hydrosilane, Chiral Rh or Ir catalyst | Silyl (B83357) ether | Can be converted to other functional groups |
The resulting chiral diols, amino alcohols, or other functionalized side chains can then be further elaborated. For instance, the hydroxyl groups from an asymmetric dihydroxylation could be used to direct the ortho-lithiation of the biphenyl rings, allowing for the introduction of phosphine (B1218219) groups, which are common in ligands for asymmetric hydrogenation. nih.gov Alternatively, the hydroxyl groups themselves could be converted into phosphinites or phosphites, creating chiral diphosphinite or diphosphite ligands.
The development of such ligands is a cornerstone of asymmetric synthesis, a field that has seen significant advancements through the design of novel chiral structures. researchgate.netnih.govchemrxiv.org The efficiency of asymmetric reactions is highly dependent on the steric and electronic properties of the chiral ligands employed. nih.govresearchgate.net The flexibility of the butenyl side chains in this compound could allow for the synthesis of a library of ligands with varying steric bulk and electronic properties by choosing different chiral induction methods and subsequent functionalization.
While the direct synthesis and application of chiral ligands from this compound remains a prospective area of research, the foundational chemistry for such transformations is well-established. The potential for creating novel C₂-symmetric or other types of chiral ligands makes this compound a target of interest for synthetic chemists working in the field of asymmetric catalysis.
Conclusion and Future Research Directions
Summary of Current Research Landscape on 4,4'-Di(but-3-en-1-yl)-1,1'-biphenyl
The current body of scientific literature indicates that this compound is a largely uncharacterized compound. Direct research focusing on its synthesis, properties, and applications is not prominent in publicly accessible databases. However, the research landscape for substituted biphenyls, in general, is vast and provides a strong foundation for predicting the potential utility and areas of interest for this specific molecule. Biphenyl (B1667301) derivatives are recognized for their rigid, aromatic core, which imparts desirable thermal and electronic properties. They are integral components in a wide range of applications, including organic light-emitting diodes (OLEDs), liquid crystals, and as structural motifs in pharmacologically active compounds. rsc.orgwikipedia.orgrsc.org The presence of two terminal alkene functionalities on the this compound structure suggests its primary potential as a versatile monomer and cross-linking agent for polymer synthesis and as a scaffold for further chemical elaboration.
Unexplored Synthetic Avenues and Methodological Advancements
While specific optimized syntheses for this compound are not documented, its synthesis can be envisioned through several well-established cross-coupling methodologies. Future research could focus on optimizing these routes for efficiency, scalability, and sustainability.
Suzuki-Miyaura Cross-Coupling: This palladium-catalyzed reaction is one of the most powerful and widely used methods for forming carbon-carbon bonds, particularly for synthesizing biaryl compounds. rsc.orgacs.org An unexplored avenue would be the coupling of a 4,4'-dihalobiphenyl (e.g., 4,4'-dibromobiphenyl) with two equivalents of (but-3-en-1-yl)boronic acid or its esters. Conversely, the reaction could involve coupling 4,4'-biphenyldiboronic acid with a suitable 4-halobut-1-ene.
Negishi and Kumada Coupling: These reactions offer alternatives using organozinc and organomagnesium (Grignard) reagents, respectively. rsc.org The reaction of 4,4'-diiodobiphenyl (B1208875) with a butenylzinc or butenylmagnesium halide, catalyzed by a nickel or palladium complex, presents a viable synthetic pathway.
Friedel-Crafts Alkylation: Direct alkylation of biphenyl with a 4-halobut-1-ene under Friedel-Crafts conditions is another possibility. rsc.org However, this method often suffers from challenges such as polysubstitution and carbocation rearrangements, which would need to be carefully controlled to achieve the desired product selectively.
Advancements in catalysis, such as the development of more active and selective palladium or nickel catalysts, could significantly improve the yield and purity of this compound produced via these methods.
| Synthetic Method | Key Reagents | Typical Catalyst | Potential Advantages | Potential Challenges |
|---|---|---|---|---|
| Suzuki-Miyaura Coupling | 4,4'-Dihalobiphenyl, (But-3-en-1-yl)boronic acid/ester | Palladium complexes (e.g., Pd(PPh₃)₄) | High functional group tolerance, mild reaction conditions. rsc.org | Availability and stability of the boronic acid reagent. |
| Negishi Coupling | 4,4'-Dihalobiphenyl, Butenylzinc halide | Palladium or Nickel complexes | High reactivity and yield. rsc.org | Moisture sensitivity of organozinc reagents. |
| Kumada Coupling | 4,4'-Dihalobiphenyl, Butenylmagnesium halide (Grignard) | Palladium or Nickel complexes | Readily available Grignard reagents. rsc.org | Low functional group tolerance, high reactivity can lead to side reactions. |
| Friedel-Crafts Alkylation | Biphenyl, 4-Halobut-1-ene | Lewis Acid (e.g., AlCl₃) | Potentially cost-effective, uses simple starting materials. rsc.org | Poor selectivity (ortho/para isomers), risk of polysubstitution and carbocation rearrangement. |
Novel Chemical Transformations and Reactivity Studies
The defining feature of this compound is the presence of two terminal alkene groups, making it a prime candidate for a variety of chemical transformations. Research in this area would unlock a vast chemical space of new derivatives with tailored properties.
Polymerization Reactions: The difunctional nature of the molecule makes it an ideal monomer. Acyclic Diene Metathesis (ADMET) polymerization could yield linear polymers with the rigid biphenyl unit in the backbone. Radical polymerization or Ziegler-Natta catalysis could lead to cross-linked networks, creating thermosetting materials with potentially high thermal stability.
Hydrofunctionalization Reactions: The terminal double bonds are amenable to a range of addition reactions. Catalytic hydrogenation would yield the saturated analogue, 4,4'-Dibutyl-1,1'-biphenyl. Hydroboration-oxidation would transform the terminal alkenes into primary alcohols, creating 4,4'-bis(4-hydroxybutyl)-1,1'-biphenyl, a diol useful for polyester (B1180765) or polyurethane synthesis. Other potential transformations include hydrosilylation, hydroamination, and hydroformylation.
Cycloaddition and "Click" Chemistry: The alkene groups can act as dienophiles in Diels-Alder reactions, allowing for the conjugation of the biphenyl core to other molecular systems. nih.gov Furthermore, the terminal alkenes are suitable for thiol-ene "click" reactions, providing an efficient pathway for surface functionalization or dendrimer synthesis.
| Reaction Type | Reagents/Catalyst | Product Functional Group | Potential Application |
|---|---|---|---|
| ADMET Polymerization | Grubbs' Catalyst | Polyalkenamer | Advanced polymers with high thermal stability. |
| Hydroboration-Oxidation | 1. BH₃-THF; 2. H₂O₂, NaOH | Primary Alcohol (-CH₂OH) | Monomer for polyesters and polyurethanes. |
| Epoxidation | m-CPBA | Epoxide | Intermediate for epoxy resins. |
| Thiol-Ene Reaction | Thiol, Photoinitiator | Thioether | Cross-linked networks, surface modification. |
| Diels-Alder Reaction | Diene | Cyclohexene derivative | Bio-conjugation, complex molecule synthesis. nih.gov |
Integration with Emerging Chemical Technologies and Advanced Materials Development
The unique structure of this compound positions it as a valuable building block for next-generation materials.
Advanced Polymers and Composites: As a cross-linking monomer, it could be integrated into polymer matrices to enhance thermal stability and mechanical strength. The rigid biphenyl core is a well-known mesogen, suggesting that polymers derived from this compound could exhibit liquid crystalline properties, making them suitable for applications in optical films and high-strength fibers.
Porous Organic Frameworks: Biphenyl derivatives are frequently used as the organic linkers in the synthesis of Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs). google.com The butenyl groups could serve as reactive sites for post-synthetic modification within the pores of these materials, enabling the introduction of new functionalities for applications in gas storage, separation, and catalysis.
Organic Electronics: While the saturated alkyl chains are insulators, the biphenyl core is electronically active. rsc.orgresearchgate.netnih.gov The terminal alkenes provide handles for chemical modification, allowing for the attachment of chromophores or redox-active groups. Such derivatives could be explored as materials for OLEDs or as p-type semiconductors in organic field-effect transistors (OFETs). researchgate.netnih.gov
Identification of Key Research Gaps and Future Perspectives
The primary research gap for this compound is the absence of fundamental data. Future research should be directed towards a systematic exploration of this compound, beginning with its basic synthesis and characterization.
Key Research Gaps:
Optimized Synthesis: Development of a high-yield, scalable, and cost-effective synthetic route.
Physicochemical Characterization: Thorough analysis of its thermal properties (melting point, boiling point, thermal stability), spectroscopic data (NMR, IR, MS), and crystalline structure.
Reactivity Profiling: Systematic study of the reactivity of the terminal alkene groups, including kinetic studies of polymerization and other addition reactions.
Computational Modeling: Use of density functional theory (DFT) and other computational methods to predict its conformational preferences, electronic structure, and reactivity to guide experimental efforts. semanticscholar.org
Future Perspectives: The future of research on this compound is promising. It stands as a versatile and untapped molecular building block. Initial efforts should focus on its synthesis and basic characterization. Following this, its role as a monomer in creating novel polymers with tailored properties should be a central theme of investigation. Exploring its use as a scaffold for creating functionalized biphenyl systems for electronics and porous materials will open up new avenues for advanced materials development. The dual reactivity of its terminal alkenes combined with the robust biphenyl core ensures that this compound could become a valuable component in the toolbox of materials chemists.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
